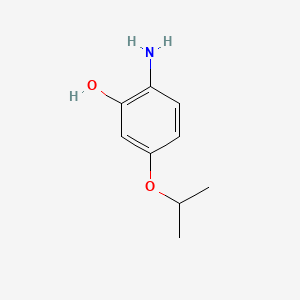

2-Amino-5-isopropoxyphenol

Description

2-Amino-5-isopropoxyphenol is a phenolic derivative characterized by an amino group (-NH₂) at position 2 and an isopropoxy group (-OCH(CH₃)₂) at position 5 on the benzene ring. Its molecular formula is C₉H₁₃NO₂, with a calculated molar mass of 167.21 g/mol.

Properties

IUPAC Name |

2-amino-5-propan-2-yloxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTGCLJDOSSQHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-isopropoxyphenol typically involves the reaction of 2-nitro-5-isopropoxyphenol with reducing agents such as hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure . Another method involves the use of sodium borohydride as a reducing agent in an organic solvent like ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride in the presence of a base .

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated phenols .

Scientific Research Applications

2-Amino-5-isopropoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-isopropoxyphenol involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also exhibits antimicrobial activity by disrupting the cell membrane of bacteria, leading to cell lysis and death . The compound’s ability to inhibit certain enzymes and modulate signaling pathways is also being investigated .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Iodo-2-isopropoxyphenol

- Molecular Formula : C₉H₁₁IO₂

- Molar Mass : 278.09 g/mol

- Key Differences: The iodine atom at position 5 introduces significant molecular weight and polarizability compared to the amino group in 2-amino-5-isopropoxyphenol. Iodine’s electron-withdrawing nature slightly deactivates the aromatic ring, reducing electrophilic substitution reactivity relative to the amino-substituted analog. Solubility: The iodo derivative is less polar and more lipophilic than this compound, which is expected to exhibit higher water solubility due to the amino group’s hydrogen-bonding capability .

2-Amino-N-isopropylbenzamide

- Molecular Formula : C₁₀H₁₄N₂O

- Molar Mass : 178.23 g/mol

- Basicity: The amino group in this compound is more basic (pKa ~5–6 for aromatic amines) compared to the amide’s weakly acidic NH (pKa ~17–20). Applications: Amides are typically used in drug design for metabolic stability, whereas phenolic amines may serve as intermediates in antioxidant or dye synthesis .

1-Amino-2-Methylbenzene (o-Toluidine)

- Molecular Formula : C₇H₉N

- Molar Mass : 107.15 g/mol

- Key Differences: Lacks the isopropoxy group, reducing steric hindrance and lipophilicity. Reactivity: The methyl group at position 2 directs electrophilic substitution to position 4 or 6, whereas the isopropoxy group in this compound strongly directs substituents to position 4. Toxicity: o-Toluidine is a known carcinogen, highlighting the importance of substituent effects on safety profiles .

Comparative Data Table

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Functional Groups | Solubility (Polar Solvents) | Reactivity Profile |

|---|---|---|---|---|---|

| This compound | C₉H₁₃NO₂ | 167.21 | -NH₂, -OCH(CH₃)₂, -OH | High (polar solvents) | Electrophilic substitution at position 4 or 6 |

| 5-Iodo-2-isopropoxyphenol | C₉H₁₁IO₂ | 278.09 | -I, -OCH(CH₃)₂, -OH | Low (lipophilic solvents) | Moderate deactivation, halogenation reactions |

| 2-Amino-N-isopropylbenzamide | C₁₀H₁₄N₂O | 178.23 | -NH₂, -CONH-, -CH(CH₃)₂ | Moderate (DMSO, ethanol) | Amide bond stability, low basicity |

| 1-Amino-2-Methylbenzene | C₇H₉N | 107.15 | -NH₂, -CH₃ | Moderate (ethanol) | High electrophilic substitution activity |

Research Findings and Implications

- Reactivity: The amino group in this compound enhances nucleophilicity, making it suitable for coupling reactions (e.g., azo dye synthesis). In contrast, halogenated analogs like 5-iodo-2-isopropoxyphenol are more suited for cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Solubility : Polar substituents (e.g., -NH₂) improve aqueous solubility, critical for pharmaceutical formulations, while bulky isopropoxy groups may enhance lipid membrane permeability.

- Thermal Stability: Phenolic amines generally exhibit lower thermal stability compared to amides due to weaker intermolecular forces.

Notes on Data Limitations

- Direct experimental data for this compound are sparse; properties are inferred from structural analogs and computational models.

- Referenced compounds (e.g., 5-iodo-2-isopropoxyphenol) are sourced from authoritative databases like ChemBK , while others are derived from standardized chemical lists .

Biological Activity

2-Amino-5-isopropoxyphenol (CAS No. 1243280-86-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, including antioxidant and antimicrobial properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₁₃NO₂

- Molecular Weight : 167.21 g/mol

- IUPAC Name : 2-amino-5-propan-2-yloxyphenol

Antioxidant Properties

This compound has been identified as an effective antioxidant . It acts by scavenging free radicals, thereby reducing oxidative stress within biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

| Study | Findings |

|---|---|

| Demonstrated significant radical scavenging activity in vitro. | |

| Suggested potential for reducing oxidative damage in cellular models. |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties , disrupting bacterial cell membranes and leading to cell lysis. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : It reduces reactive oxygen species (ROS) levels by donating electrons, thus preventing cellular damage.

- Antimicrobial Mechanism : The compound interacts with bacterial membranes, disrupting their integrity and leading to cell death.

Case Study 1: Antioxidant Efficacy

In a study examining the antioxidant efficacy of various phenolic compounds, this compound was found to significantly reduce lipid peroxidation in rat liver homogenates. The results indicated that the compound could be beneficial in preventing liver damage due to oxidative stress.

Case Study 2: Antimicrobial Potential

A comparative study on the antimicrobial effects of several phenolic compounds highlighted that this compound exhibited superior activity against Gram-positive bacteria compared to its analogs. This positions it as a promising candidate for the development of new antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.